molecular formula C21H17N3O2 B251910 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Numéro de catalogue B251910
Poids moléculaire: 343.4 g/mol
Clé InChI: SBGVWPZDUIRXRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in mitosis and cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it a potential target for cancer therapy.

Mécanisme D'action

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is involved in the regulation of mitosis and cell division, and its overexpression has been observed in various types of cancer. Inhibition of Aurora A kinase by 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to mitotic defects and cell death in cancer cells.
Biochemical and physiological effects:
2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to induce mitotic defects, including spindle abnormalities and chromosome misalignment, in cancer cells. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit tumor growth and increase survival in animal models of cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated, with manageable side effects, including fatigue, nausea, and diarrhea.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it specifically targets Aurora A kinase, which is overexpressed in various types of cancer. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it may have off-target effects on other kinases, which may limit its specificity for Aurora A kinase.

Orientations Futures

There are several future directions for the development of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and other Aurora A kinase inhibitors. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the development of biomarkers that can predict response to Aurora A kinase inhibitors, which may help identify patients who are most likely to benefit from these therapies. Finally, the development of more potent and specific Aurora A kinase inhibitors may improve the efficacy of these therapies in the treatment of cancer.

Méthodes De Synthèse

The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine, the synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, and the purification of the final product. The synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine involves the reaction of 2-methyl-3-nitropyridine with ethyl oxalyl chloride, followed by reduction with zinc powder. The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine with 4-bromo-2-methylphenylboronic acid, followed by Suzuki coupling with 2-methyl-3-(trifluoromethyl)aniline. The final product is purified by column chromatography.

Applications De Recherche Scientifique

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been evaluated as a monotherapy and in combination with other anticancer agents for the treatment of solid tumors, including ovarian cancer, non-small cell lung cancer, and advanced solid tumors. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its potential as a radiosensitizer in cancer therapy.

Propriétés

Formule moléculaire

C21H17N3O2

Poids moléculaire

343.4 g/mol

Nom IUPAC

2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)20(25)23-17-10-5-9-16(14(17)2)21-24-19-18(26-21)11-6-12-22-19/h3-12H,1-2H3,(H,23,25)

Clé InChI

SBGVWPZDUIRXRD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.